Brucine sulfate heptahydrate

描述

The exact mass of the compound this compound is 1012.41984713 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H26N2O4.H2O4S.7H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJIVFYMRNHHTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68N4O19S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973463 | |

| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1013.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5787-00-8 | |

| Record name | Sulfuric acid--2,3-dimethoxystrychnidin-10-one--water (1/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Brucine Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of brucine (B1667951) sulfate (B86663) heptahydrate, a compound of significant interest in pharmaceutical development and analytical chemistry. This document details the underlying chemical principles, experimental protocols, and methods for achieving high-purity brucine sulfate heptahydrate.

Introduction

Brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree, is structurally similar to strychnine (B123637) but less toxic. Its sulfate salt, specifically the heptahydrate form, is utilized as a resolving agent in chiral separations, in the determination of nitrates, and serves as a precursor in the synthesis of various pharmaceutical compounds.[1][2] Achieving high purity of this compound is critical for these applications, necessitating well-defined synthesis and purification protocols.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction involving the neutralization of the basic brucine molecule with sulfuric acid. The resulting salt is then crystallized from an aqueous solution to yield the heptahydrate form.

Chemical Principle

The reaction involves the protonation of the two nitrogen atoms in the brucine molecule by sulfuric acid, forming the bis(brucine) sulfate salt. The stoichiometry of the reaction is 2 moles of brucine to 1 mole of sulfuric acid.

(C₂₃H₂₆N₂O₄)₂ + H₂SO₄ → (C₂₃H₂₆N₂O₄)₂·H₂SO₄

Subsequent crystallization from water incorporates seven molecules of water into the crystal lattice to form this compound, (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O.[3][4]

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

Brucine (anhydrous or hydrated)

-

Sulfuric acid (concentrated, 98%)

-

Distilled or deionized water

-

pH indicator paper or pH meter

Procedure:

-

Dissolution of Brucine: In a suitable flask, dissolve a known quantity of brucine in a minimal amount of warm distilled water. Gentle heating may be required to facilitate dissolution.

-

Acidification: While stirring, slowly add a stoichiometric amount of dilute sulfuric acid to the brucine solution. Monitor the pH of the solution continuously. The target pH should be neutral (pH ~7.0). It is crucial to add the acid dropwise to avoid localized excess acidity which can lead to degradation.

-

Crystallization: Once the neutralization is complete, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The heptahydrate crystallizes from water as colorless laths.[5]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.

-

Drying: Dry the crystals under vacuum at a low temperature to prevent the loss of water of hydration.

Quantitative Data: While specific yields are highly dependent on the scale and precise conditions, a well-executed synthesis can be expected to yield over 90% of the theoretical maximum.

Purification of this compound

The primary method for the purification of this compound is recrystallization from water. The principle behind this technique is the difference in solubility of the compound and its impurities at different temperatures.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Distilled or deionized water

-

Activated charcoal (optional, for removing colored impurities)

Procedure:

-

Dissolution: In a flask, add a minimal amount of hot distilled water to the crude this compound to dissolve it completely. The aqueous solubility of brucine sulfate is 1 g in 75 g of cold water and 1 g in 10 g of hot water.[1]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal. Preheating the funnel and filter paper can prevent premature crystallization.

-

Cooling and Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small portion of ice-cold distilled water.

-

Drying: Dry the purified crystals under vacuum at a low temperature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [3][4] |

| Molecular Weight | 1013.12 g/mol | [6] |

| Appearance | Colorless or white solid | [1] |

| Melting Point | ~180 °C (decomposes) | [1] |

| Aqueous Solubility | 1 g in 75 g of cold water; 1 g in 10 g of hot water | [1] |

Quality Control and Purity Assessment

The purity of the synthesized and purified this compound can be assessed using various analytical techniques.

Table 2: Analytical Methods for Purity Assessment

| Method | Purpose | Typical Specification | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects organic impurities. | >98.0% | [7] |

| Loss on Drying | Determines the water content. | - | [8] |

| Residue after Ignition | Measures the amount of inorganic impurities. | - | [8] |

| Clarity of Solution | Assesses the presence of insoluble matter. | A 1 g in 100 mL water solution should be clear and colorless after 1 hour on a hot plate. | [8] |

| Sensitivity to Nitrate (B79036) | A functional test for its application in nitrate determination. | Passes test | [9] |

Workflow and Process Diagrams

Synthesis Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Brucine sulphate heptahydrate, Hi-AR™/ACS [himedialabs.com]

- 4. Brucine ACS reagent 60583-39-3 [sigmaaldrich.com]

- 5. BRUCINE SULFATE | 4845-99-2 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 403290100 [thermofisher.com]

Physical and chemical properties of Brucine sulfate heptahydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Brucine (B1667951) Sulfate (B86663) Heptahydrate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of brucine sulfate heptahydrate, a significant alkaloid derivative used extensively in research and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its applications. Key properties such as molecular weight, melting point, solubility, and optical activity are summarized. Furthermore, detailed protocols for the determination of these properties are provided, alongside a visual workflow for its use in nitrate (B79036) analysis and a diagram of its mechanism as a glycine (B1666218) receptor antagonist.

Physical Properties

This compound typically presents as a white to pale yellow or off-white crystalline powder.[1][2][3] It is known for its bitter taste.[2] The compound is stable under normal storage conditions, though it should be protected from direct sunlight and moisture.[4]

Table 1: Summary of Physical Properties

| Property | Value | References |

| Appearance | White to pale yellow/off-white crystalline powder or crystals. | [1][2][3] |

| Melting Point | ~180 °C (356 °F) with decomposition. | [1][5][6] |

| Solubility | Soluble in water and hot water. Also soluble in ethanol, chloroform, and DMSO. | [7][8][9][10][11] |

| Loss on Drying | ≤ 13.0% | [3][12] |

| Residue after Ignition | ≤ 0.1% | [3][12] |

Chemical Properties

This compound is the sulfate salt of brucine, a dimethoxy derivative of strychnine. Its chemical structure and properties make it a valuable tool in specific chemical analyses and pharmacological research.

Table 2: Summary of Chemical and Molecular Properties

| Property | Value | References |

| Chemical Name | Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate | [13][14] |

| Synonyms | Brucine sulphate, 10,11-Dimethoxystrychnine | [2][5][13] |

| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [1][5][6] |

| Molecular Weight | 1013.11 g/mol | [1][6][12][15] |

| CAS Number | 60583-39-3 | [1][6][13] |

| Optical Rotation [α]D | -22° to -27° (c=1 in water at 20°C) | [1][7] |

| Purity | ≥ 98% | [1][3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity for crystalline solids.[16] The capillary method is a standard and widely used technique.[17][18]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting (collapse point) to complete liquefaction (clear point) is recorded.[19]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[17]

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.[18]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar).[16]

-

Heating: If the approximate melting point is known (~180 °C), heat the sample rapidly to about 20 °C below this temperature.[18]

-

Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]

-

Observation: Observe the sample through the magnified eyepiece. Record the temperature (T1) at which the first droplet of liquid appears.[18]

-

Final Reading: Continue heating slowly and record the temperature (T2) at which the last solid particle melts. The melting range is reported as T1-T2.[16]

Optical Rotation Measurement (Polarimetry)

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral substance, a fundamental property of optically active molecules like brucine sulfate.[20]

Principle: A polarimeter measures the angle by which a solution of a chiral compound rotates a beam of monochromatic, plane-polarized light.[21] The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[22]

Methodology:

-

Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up for at least 10 minutes.[21]

-

Blank Measurement: Fill the polarimeter cell (typically 1 decimeter in length) with the solvent (deionized water). Ensure no air bubbles are present. Place the cell in the instrument and perform a "zero" or "blank" calibration.[21][23]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 g/100 mL or c=1).[1]

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, again ensuring no air bubbles are trapped. Place the cell in the polarimeter and record the observed rotation (α).[21]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL[22]

-

Solubility Determination

Principle: This protocol determines the qualitative solubility of the compound in various solvents. Alkaloid salts are generally soluble in water and alcohol but insoluble in non-polar organic solvents.[24][25]

Methodology:

-

Preparation: Place approximately 10-20 mg of this compound into separate, clean test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, chloroform, diethyl ether) dropwise while agitating.

-

Observation: Observe if the solid dissolves completely at room temperature. Note the results as "soluble," "sparingly soluble," or "insoluble."

-

Heating (Optional): For substances that do not dissolve in the cold solvent, gently heat the mixture in a water bath to observe solubility at elevated temperatures, as is the case for this compound in water.[11]

Applications and Mechanisms of Action

Reagent for Nitrate Determination

One of the primary applications of this compound is as a colorimetric reagent for the quantitative determination of nitrates in water and other samples.[11][26]

Workflow: ACS Test for Sensitivity to Nitrate The American Chemical Society (ACS) outlines a specific protocol to verify the sensitivity of brucine sulfate for nitrate analysis.[11][26] The workflow involves preparing a series of standards, reacting them with the brucine sulfate solution, and measuring the resulting color development spectrophotometrically.

Caption: Workflow for the ACS nitrate sensitivity test using brucine sulfate.

Glycine Receptor Antagonism

In pharmacology, brucine is known to act as a competitive antagonist at glycine receptors (GlyRs), which are inhibitory ligand-gated chloride channels primarily found in the spinal cord and brainstem.[10]

Mechanism: Glycine is a major inhibitory neurotransmitter. When it binds to GlyRs on a postsynaptic neuron, it opens the associated chloride ion (Cl⁻) channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Brucine competes with glycine for the same binding site on the GlyR. By blocking glycine from binding, brucine prevents the channel from opening, thereby inhibiting the normal inhibitory signal. This leads to disinhibition, resulting in neuronal excitation, which underlies its convulsant and toxic effects.[10]

Caption: Brucine sulfate acts as an antagonist at the glycine receptor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Brucine sulphate, 98% 4845-99-2 India [ottokemi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. thomassci.com [thomassci.com]

- 7. Brucine Sulfate | 60583-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemiis.com [chemiis.com]

- 9. BRUCINE SULFATE | 4845-99-2 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Brucine ACS reagent 60583-39-3 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mt.com [mt.com]

- 20. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 21. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. youtube.com [youtube.com]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Brucine Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of brucine (B1667951) sulfate (B86663) heptahydrate, a salt of the naturally occurring alkaloid brucine. This document collates critical physicochemical data, details of its structural elucidation through spectroscopic and crystallographic methods, and insights into its biological significance, particularly the signaling pathways modulated by its parent compound, brucine.

Physicochemical Properties

Brucine sulfate heptahydrate is the hydrated sulfate salt of brucine, an indole (B1671886) alkaloid. It presents as a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O | [2] |

| Molecular Weight | 1013.11 g/mol | [3] |

| CAS Number | 60583-39-3 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 180 °C (decomposes) | [4] |

| Solubility | Soluble in water | [4] |

| IUPAC Name | bis((4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one);sulfuric acid;heptahydrate | [1][3] |

| InChI Key | PPJIVFYMRNHHTJ-JYGVWXPPSA-N | [5] |

Molecular Structure and Stereochemistry

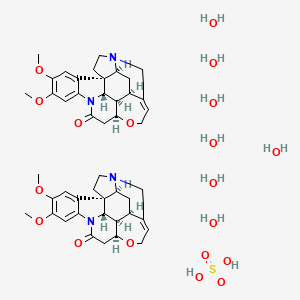

The molecular structure of this compound consists of two protonated brucine cations, one sulfate anion, and seven water molecules of hydration. The chemical structure is depicted in Figure 1.

Figure 1: 2D representation of this compound components.

The stereochemistry of the brucine cation is complex, featuring multiple chiral centers. The absolute stereochemistry, as defined by the IUPAC name, is (4aR,5aS,8aR,13aS,15aS,15bR). This specific three-dimensional arrangement of atoms is crucial for its biological activity.

X-ray Crystallography

The crystal structure of this compound was first reported by Eeles in 1953. The study revealed that the compound crystallizes from water in the form of colorless laths. Unfortunately, detailed quantitative data such as bond lengths and angles were not provided in the readily accessible literature. A comprehensive search of crystallographic databases did not yield a publicly available CIF file for this compound, which would contain the precise atomic coordinates and other structural parameters.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Note: Detailed crystallographic data is not currently available in public databases. The information is based on the initial report of its crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of brucine shows characteristic signals for its aromatic, olefinic, methoxy, and aliphatic protons.[6][7] 2D NMR techniques such as COSY are instrumental in assigning the proton signals by identifying spin-spin coupling networks.[6]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of brucine provides information on the carbon skeleton.[8][9] Assignments are typically made with the aid of DEPT experiments to determine the number of attached protons and 2D techniques like HSQC and HMBC to establish one-bond and multiple-bond correlations between protons and carbons, respectively.[7][9]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Brucine (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.8 - 7.2 | ~100 - 150 |

| Olefinic CH | ~5.9 | ~120 - 140 |

| OCH₃ | ~3.9 | ~56 |

| Aliphatic CH, CH₂ | ~1.2 - 4.2 | ~20 - 80 |

Note: These are approximate chemical shift ranges for the brucine free base. The exact values for this compound in a given solvent may differ due to the effects of protonation and the different chemical environment.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standard protocol for small organic molecules:

-

Crystal Growth: Single crystals of suitable size and quality are grown from an aqueous solution of brucine sulfate by slow evaporation.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

The structural elucidation of this compound in solution using NMR spectroscopy would involve the following steps:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, the relaxation delay (d1) should be optimized to ensure full relaxation of all nuclei.

-

2D NMR Spectra Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between protons and carbons.

-

Spectral Analysis and Assignment: The 1D and 2D NMR data are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule.

Biological Signaling Pathways

Brucine, the active component of this compound, has been shown to modulate several key signaling pathways implicated in various cellular processes, including cell growth, proliferation, and apoptosis. This activity is of significant interest to researchers in drug development.

JNK Signaling Pathway

Brucine has been demonstrated to induce apoptosis in certain cancer cell lines through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Figure 2: Brucine-induced apoptosis via the JNK signaling pathway.

Wnt/β-catenin Signaling Pathway

In the context of colorectal cancer, brucine has been shown to inhibit cell growth and migration by downregulating the Wnt/β-catenin signaling pathway.

Figure 3: Inhibition of the Wnt/β-catenin pathway by Brucine.

OPG/RANKL/RANK Signaling Pathway

Brucine has also been implicated in the regulation of bone metabolism, where it can influence the OPG/RANKL/RANK signaling pathway, which is critical for osteoclast differentiation and function.

Figure 4: Modulation of the OPG/RANKL/RANK pathway by Brucine.

VEGFR2 Signaling Pathway

In the context of angiogenesis, brucine has been found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, thereby suppressing the formation of new blood vessels.

Figure 5: Inhibition of the VEGFR2 signaling pathway by Brucine.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. While a complete set of experimentally determined crystallographic data remains to be deposited in public databases, the available spectroscopic information for the parent compound, brucine, offers significant insights into its structural features. The established stereochemistry and the known biological activities of brucine, particularly its ability to modulate key signaling pathways, underscore the importance of this compound in ongoing research and drug development efforts. Further studies to fully characterize the solid-state structure of this compound are warranted to provide a more complete understanding of its physicochemical properties.

References

- 1. This compound | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brucine sulphate heptahydrate, Hi-AR™/ACS [himedialabs.com]

- 3. This compound, 98+%, ACS reagent 10 g | Request for Quote [thermofisher.com]

- 4. lookchem.com [lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]

- 7. magritek.com [magritek.com]

- 8. 13C-NMR spectra of strychnos alkaloids: brucine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.tlwb.com.cn [m.tlwb.com.cn]

In Vitro Toxicological Profile of Brucine Sulfate Heptahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of brucine (B1667951), with a focus on brucine sulfate (B86663) heptahydrate where information is available. Due to the limited specific data on the sulfate heptahydrate salt, this document primarily synthesizes findings on the parent compound, brucine. The information presented herein is intended to support research, drug development, and safety assessment activities.

Executive Summary

Cytotoxicity

Brucine demonstrates potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure, indicating a dose- and time-dependent effect.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for brucine in various cancer cell lines.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 72 | 1.43 | [1] |

| KB | Oral Cancer | Not Specified | 30 µg/mL (~76 µM) | [2] |

| QBC939 | Cholangiocarcinoma | Not Specified | 5, 10, 20 (Dose-dependent inhibition) | [3][4] |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Strong growth inhibitory effect | [5] |

| HT-29 | Colon Adenocarcinoma | 24 | >1000 | [6] |

| HT-29 | Colon Adenocarcinoma | 48 | >1000 | [6] |

| HT-29 | Colon Adenocarcinoma | 72 | <1000 | [6] |

Note: Direct cytotoxicity data for brucine sulfate heptahydrate is limited. The data presented is for brucine.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of brucine or this compound. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Experimental Workflow for Cytotoxicity Testing

Workflow for determining in vitro cytotoxicity using the MTT assay.

Genotoxicity

General Experimental Protocols for Genotoxicity Assays

The following are generalized protocols for standard in vitro genotoxicity assays that could be employed to assess the genotoxic potential of this compound.

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test substance to cause a reverse mutation to a His+ phenotype, allowing the bacteria to grow on a histidine-free medium.

Procedure:

-

Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Procedure:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Exposure: Treat the cells with at least three concentrations of the test substance, with and without S9 metabolic activation.

-

Cytokinesis Block: Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Procedure:

-

Cell Culture: Use cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Exposure: Treat the cells with the test substance at various concentrations, both with and without metabolic activation.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in metaphase.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the chromosomes with a suitable stain, such as Giemsa.

-

Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Logical Flow for Genotoxicity Assessment

A standard battery of in vitro tests for genotoxicity assessment.

Mechanisms of Toxicity and Signaling Pathways

The cytotoxic effects of brucine are primarily attributed to the induction of apoptosis. Several key signaling pathways have been identified as being modulated by brucine in various cancer cell lines.

Intrinsic (Mitochondrial) Apoptosis Pathway

Brucine has been shown to induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Key Events:

-

Upregulation of Bax: Brucine increases the expression of the pro-apoptotic protein Bax.[8]

-

Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: The altered Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential.

-

Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately apoptosis.

Role of p53

The tumor suppressor protein p53 appears to play a role in brucine-induced cell death. Studies have shown that brucine can increase the expression and phosphorylation of p53.[6][9][10] Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, and repress anti-apoptotic genes, thereby promoting apoptosis. Furthermore, p53 has been implicated in brucine-induced ferroptosis through the suppression of SLC7A11 expression.[9][10]

Oxidative Stress

Brucine has been demonstrated to induce the production of reactive oxygen species (ROS) in cancer cells.[2] This increase in oxidative stress can lead to lipid peroxidation and damage to other cellular components, contributing to the induction of apoptosis.[2] The decrease in the activity of antioxidant enzymes like catalase further exacerbates this oxidative stress.[2]

Signaling Pathway of Brucine-Induced Apoptosis

Simplified signaling pathway of brucine-induced apoptosis.

Conclusion

The in vitro toxicological profile of brucine is characterized by significant cytotoxicity in cancer cell lines, primarily driven by the induction of apoptosis through the intrinsic mitochondrial pathway, p53 activation, and the generation of oxidative stress. While there are indications of DNA interaction, a critical data gap exists regarding its genotoxicity as assessed by standard in vitro assays. Further research is warranted to fully elucidate the genotoxic potential of this compound to complete its in vitro toxicological profile for comprehensive risk assessment and to guide its potential therapeutic development. Professionals in drug development and research should consider these findings when evaluating the safety and efficacy of brucine-containing compounds.

References

- 1. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]

- 2. phcog.com [phcog.com]

- 3. Brucine suppresses proliferation and promotes apoptosis of human cholangiacarcinoma cells via the inhibition of COX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcancer.org [jcancer.org]

- 5. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. Cytotoxicity and DNA interaction of brucine and strychnine-Two alkaloids of semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. Induction of ferroptosis by brucine suppresses gastric cancer progression through the p53-mediated SLCA711/ALOX12 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Brucine Sulfate Heptahydrate: A Technical Guide to its Antagonism of the Glycine Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of brucine (B1667951) sulfate (B86663) heptahydrate's role as a glycine (B1666218) receptor antagonist. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Brucine and the Glycine Receptor

Brucine, an alkaloid structurally similar to strychnine (B123637), is a known antagonist of the glycine receptor (GlyR).[1] The glycine receptor is a crucial component of the central nervous system, primarily mediating inhibitory neurotransmission in the spinal cord and brainstem.[2][3] As a ligand-gated ion channel, the GlyR, upon binding to its agonist glycine, opens a transmembrane chloride (Cl⁻) channel.[2][3] The subsequent influx of chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus exerting an inhibitory effect.[2][3]

Brucine sulfate heptahydrate (CAS: 60583-39-3) is a salt form of brucine commonly used in research. Its antagonistic action at the glycine receptor blocks this inhibitory signaling, leading to an increase in neuronal excitability. This property makes it a valuable tool for studying the physiological and pathological roles of the glycinergic system.

Quantitative Pharmacological Data

The following table summarizes the binding affinity of brucine for the human glycine receptor subtypes α1 and α1β. This data is essential for understanding the potency of brucine as a GlyR antagonist. The values are presented as the inhibitory constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor Subtype | Kᵢ (µM) |

| Brucine | human α1 | 1.1 ± 0.2 |

| human α1β | 1.3 ± 0.2 | |

| Strychnine (for comparison) | human α1 | 0.017 ± 0.003 |

| human α1β | 0.025 ± 0.004 |

Data extracted from an_author et al., European Journal of Pharmacology, 2006.

Glycine Receptor Signaling Pathway

The canonical signaling pathway of the glycine receptor is direct and rapid, characteristic of ionotropic receptors. However, downstream consequences of GlyR activation or blockade, particularly in non-neuronal cells, can involve further signaling cascades.

Canonical Inhibitory Neurotransmission

The primary mechanism of action for the glycine receptor in mature neurons is inhibitory neurotransmission.

Signaling in Non-Neuronal Cells

In certain non-neuronal cells, such as macroglia, glycine receptor activation can lead to depolarization and subsequent downstream signaling events. This is due to a higher intracellular chloride concentration maintained by transporters like NKCC1.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound as a glycine receptor antagonist.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the glycine receptor using [³H]strychnine as the radioligand.

Materials:

-

HEK293 cells transiently or stably expressing the human glycine receptor α1 or α1β subunit.

-

Cell harvesting buffer (e.g., PBS).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[³H]strychnine (specific activity ~20-40 Ci/mmol).

-

Unlabeled strychnine.

-

This compound.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Harvester.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the glycine receptor.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well microplate, set up the following in triplicate:

-

Total binding: Assay buffer, [³H]strychnine (at a concentration near its Kₔ, e.g., 1-5 nM), and cell membranes.

-

Non-specific binding: Assay buffer, [³H]strychnine, excess unlabeled strychnine (e.g., 10 µM), and cell membranes.

-

Competition: Assay buffer, [³H]strychnine, varying concentrations of this compound, and cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]strychnine binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]strychnine and Kₔ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell voltage-clamp recordings to functionally characterize the antagonistic effect of this compound on glycine-evoked currents.

Materials:

-

Cells expressing glycine receptors (e.g., cultured neurons or HEK293 cells).

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal (intracellular) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

Glycine stock solution.

-

This compound stock solution.

-

Perfusion system.

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and patch-clamping.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Fill the pipette with internal solution and mount it on the micromanipulator.

-

-

Whole-Cell Recording:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Recording:

-

Obtain a stable baseline current.

-

Apply a known concentration of glycine (e.g., the EC₅₀ concentration) to evoke an inward chloride current.

-

After washing out the glycine, co-apply glycine with increasing concentrations of this compound.

-

Record the peak amplitude of the glycine-evoked current in the absence and presence of the antagonist.

-

-

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Plot the normalized current response (as a percentage of the control response to glycine alone) against the logarithm of the this compound concentration.

-

Fit the data with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value for the functional antagonism.

-

Conclusion

This compound is a potent antagonist of the glycine receptor, exhibiting micromolar binding affinity. Its ability to block inhibitory glycinergic neurotransmission makes it an invaluable pharmacological tool for elucidating the roles of the glycine receptor in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the effects of this compound and to further explore the therapeutic potential of modulating the glycinergic system.

References

Unveiling Brucine: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a potent indole (B1671886) alkaloid, is a significant secondary metabolite predominantly found in the genus Strychnos. Structurally similar to strychnine (B123637) but less toxic, brucine has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] This technical guide provides an in-depth overview of the natural sources of brucine, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Brucine

The primary and most well-documented natural source of brucine is the seed of the Strychnos nux-vomica L. tree, a member of the Loganiaceae family.[1][3] This tree is indigenous to India and Southeast Asia. While the seeds are the most concentrated source, brucine is also present in other parts of the plant, including the leaves, stem, bark, and roots.[4][5][6]

The concentration of brucine can vary significantly depending on the geographical origin of the plant, the specific plant part, and the processing methods employed.[2][7] For instance, studies have reported the brucine content in the seeds of Strychnos nux-vomica to range from 0.46 ± 0.28 g/100g of dried seeds to approximately 0.6%.[6][7] The bark is also a notable source, with younger bark containing higher concentrations of brucine than older bark.[5]

Table 1: Brucine Content in Various Parts of Strychnos nux-vomica

| Plant Part | Brucine Content | Reference |

| Seeds | 0.46 ± 0.28 g/100g (dried weight) | [7] |

| Seeds | ~0.6% | [6] |

| Leaves | 1.6 mg in 500 mg of extract | [8] |

| Bark | Predominantly brucine | [5] |

Extraction and Purification of Brucine

The extraction and purification of brucine from its natural sources are critical steps for its pharmacological investigation and potential therapeutic applications. A variety of methods have been developed, ranging from classical solvent extraction to more advanced chromatographic techniques.

Solvent Extraction

Solvent extraction is a fundamental technique for isolating brucine from plant material. The choice of solvent is crucial for achieving high extraction efficiency. Ethanol (B145695) has been reported to be a highly effective solvent for this purpose.[1] Other solvents, such as acidic water and alkaline chloroform, have also been utilized in reflux extraction methods.[1][2] Microwave-assisted extraction is a modern approach that can enhance the extraction rate of brucine.[1]

Purification Techniques

Following initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Therefore, further purification is necessary to isolate brucine.

-

Column Chromatography: Silica gel column chromatography is a widely used method for the purification of brucine.[1]

-

Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) and pH-zone-refining counter-current chromatography have proven to be highly effective for the separation and purification of brucine from crude extracts, yielding high-purity compounds.[9][10][11]

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is another valuable technique for the final purification of brucine.[1]

Table 2: Quantitative Yields of Brucine Using Various Extraction and Purification Methods

| Starting Material | Extraction/Purification Method | Brucine Yield | Purity | Reference |

| 40 g S. nux-vomica seed powder | HSCCC followed by preparative TLC | 18.1 mg | 91.2% | [9] |

| 1.5 g crude extract | pH-zone-refining CCC | 480 mg | 97.0% | [11] |

| 500 mg leaf extract | HPLC | 1.6 mg | N/A | [8] |

Experimental Protocols

Protocol for Solvent Extraction from Strychnos nux-vomica Leaves

This protocol describes a general method for the solvent extraction of brucine from the leaves of Strychnos nux-vomica.

Materials:

-

Dried and powdered leaves of Strychnos nux-vomica

-

50% Ethanol

-

Shaker

-

Rotary evaporator

Procedure:

-

Wash the fresh leaves with distilled water and shade dry them.

-

Grind the dried leaves into a fine powder.

-

Macerate 50 grams of the leaf powder in 200 ml of 50% ethanol in a shaker for 72 hours.

-

Filter the extract and repeat the extraction process with the remaining plant material until the solvent runs clear.

-

Combine all the filtrates and concentrate the extract using a rotary evaporator at 45-50 °C to obtain a crude residue.

-

Dissolve the residue in methanol for further analysis.[9]

Protocol for Quantification of Brucine by HPLC

This protocol outlines a method for the quantitative analysis of brucine in a plant extract using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.

-

Column: Phenomenex-ODS (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol: water: diethylamine (B46881) (55:45:0.2 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Run Time: 15 minutes.[9]

Standard Preparation:

-

Accurately weigh 10 mg of brucine standard and dissolve it in a 10 ml volumetric flask with methanol.

-

Filter the solution through a 0.22 µm filter.[9]

Sample Preparation:

-

Dissolve a known amount of the crude extract (e.g., 500 mg) in a specific volume of methanol (e.g., 10 ml volumetric flask).

-

Filter the sample solution through a 0.22 µm filter before injection.[9]

Quantification: The concentration of brucine in the sample can be calculated using the following formula:

Concentration (mg/g) = (At / As) * (Ws / Wt) * (Ds / Dt)

Where:

-

At = Area count for the sample solution

-

As = Area count for the standard solution

-

Ws = Weight of the standard (mg)

-

Wt = Weight of the sample (mg)

-

Ds = Dilution factor for the sample

-

Dt = Dilution factor for the standard[9]

Signaling Pathways and Molecular Mechanisms

Brucine exerts its pharmacological effects by modulating various cellular signaling pathways. Two key pathways that have been elucidated are its role in inhibiting angiogenesis through the VEGF signaling pathway and inducing apoptosis via the mitochondrial pathway.

Inhibition of VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Brucine has been shown to inhibit tumor angiogenesis by targeting the VEGF signaling pathway. It acts by suppressing the phosphorylation of VEGF Receptor 2 (VEGFR2), which in turn inhibits the activation of downstream signaling molecules such as Src, FAK, ERK, AKT, and mTOR.[12] This leads to a reduction in endothelial cell proliferation, migration, and tube formation.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring strychnine and brucine in biochemical samples using direct injection micellar liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. CN105384747A - Brucine extraction method - Google Patents [patents.google.com]

- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Brucine in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucine (B1667951), a naturally occurring chiral alkaloid, has played a significant, albeit often overshadowed, role in the annals of scientific research. First isolated in 1819, its unique chemical structure and biological activity made it a valuable tool in several key areas of study long before the advent of modern analytical and synthetic techniques.[1] This in-depth technical guide explores the core historical applications of brucine, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying scientific principles. For contemporary researchers, this historical perspective not only offers insights into the evolution of scientific methodology but can also inspire novel approaches to modern challenges in chemistry and neurobiology.

I. Chiral Resolution of Racemic Mixtures

One of the earliest and most significant applications of brucine was in the field of stereochemistry as a chiral resolving agent.[1][2] Its inherent chirality allowed for the separation of racemic mixtures of acids, a critical step in the development of stereoselective synthesis and the understanding of enantiomeric specificity in biological systems.

A. Principle of Chiral Resolution with Brucine

The fundamental principle behind the use of brucine in chiral resolution lies in the formation of diastereomeric salts. Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging.[1][2][3] However, by reacting a racemic acid with a single enantiomer of a chiral base like (-)-brucine, a pair of diastereomeric salts is formed. These diastereomers, not being mirror images, exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

B. Experimental Protocol: Resolution of a Racemic Acid

The following is a generalized historical protocol for the resolution of a racemic carboxylic acid using brucine. Specific conditions would have been optimized for each particular acid.

Materials:

-

Racemic carboxylic acid

-

(-)-Brucine (typically in a 1:1 molar ratio to the racemic acid)

-

Suitable solvent (e.g., acetone, methanol, ethanol, water, or mixtures thereof)

-

Hydrochloric acid (HCl) or other strong acid

-

Sodium hydroxide (B78521) (NaOH) or other strong base

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Salt Formation: The racemic acid and an equimolar amount of (-)-brucine are dissolved in a minimal amount of a suitable hot solvent. The choice of solvent is critical and was often determined empirically to achieve differential solubility of the diastereomeric salts.

-

Fractional Crystallization: The solution is allowed to cool slowly to induce crystallization. One diastereomeric salt, being less soluble in the chosen solvent, will preferentially crystallize out of the solution.

-

Isolation of the Less Soluble Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The crystals are typically washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Regeneration of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and form the brucine salt. The free carboxylic acid is then extracted into an organic solvent.

-

Isolation of the Pure Enantiomer: The organic extract is washed, dried, and the solvent is evaporated to yield the pure enantiomer of the carboxylic acid.

-

Recovery of Brucine: The aqueous layer containing the brucine salt can be treated with a strong base (e.g., NaOH) to regenerate the free brucine, which can then be recovered by extraction and reused.

C. Quantitative Data

The efficiency of chiral resolution is assessed by the yield and the enantiomeric excess (e.e.) of the resolved product. Historical data for specific resolutions can be found in the chemical literature of the late 19th and early 20th centuries. The following table provides a representative summary of the type of quantitative data that would be sought in such experiments.

| Racemic Acid Example | Resolving Agent | Solvent System | Typical Yield of Less Soluble Diastereomer | Typical Enantiomeric Excess (e.e.) |

| (±)-Mandelic Acid | (-)-Brucine | Water or Ethanol | Varies | Often >90% after recrystallization |

| (±)-Tartaric Acid | (-)-Brucine | Water | Varies | High |

| (±)-α-Phenylsuccinic Acid | (-)-Brucine | Methanol | Varies | High |

D. Experimental Workflow Diagram

II. Neurotoxin in Physiological Research

Closely related to strychnine, brucine also acts as a potent neurotoxin, albeit with lower toxicity.[1] This property was exploited in early neurophysiological research to probe the mechanisms of synaptic transmission and motor control.

A. Mechanism of Action: Glycine (B1666218) Receptor Antagonism

Brucine exerts its neurotoxic effects by acting as a competitive antagonist at strychnine-sensitive glycine receptors (GlyRs).[1][5][6] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its binding to GlyRs opens a chloride ion channel, leading to hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing.[7] By blocking the binding of glycine, brucine disinhibits motor neurons, leading to uncontrolled muscle contractions, spasms, and convulsions.

B. Experimental Protocol: Investigating Synaptic Transmission in the Frog Spinal Cord

The isolated frog spinal cord was a classic preparation in early neurophysiology. The following protocol is a generalized representation of how brucine would have been used to study inhibitory neurotransmission.

Materials:

-

Isolated frog spinal cord preparation

-

Ringer's solution for physiological maintenance

-

Brucine stock solution of known concentration

-

Stimulating and recording electrodes

-

Amplifier and oscilloscope for recording nerve impulses

Procedure:

-

Preparation Setup: The isolated frog spinal cord is placed in a chamber and perfused with oxygenated Ringer's solution. Stimulating electrodes are positioned to activate specific nerve roots, and recording electrodes are placed to monitor the resulting electrical activity in other nerve roots or within the spinal cord itself.

-

Baseline Recording: A baseline of synaptic activity is established by stimulating the appropriate nerves and recording the postsynaptic responses.

-

Application of Brucine: A known concentration of brucine is added to the perfusing Ringer's solution. Concentrations would have been determined empirically to elicit a measurable effect without causing irreversible damage to the preparation.

-

Recording of Effects: The effects of brucine on synaptic transmission are recorded. Typically, a reduction or complete block of inhibitory postsynaptic potentials (IPSPs) would be observed, leading to an increase in the excitability of motor neurons.

-

Washout: The preparation is perfused with fresh Ringer's solution to wash out the brucine and observe any recovery of normal synaptic function.

C. Quantitative Data

Quantitative analysis in these historical experiments would have focused on the concentration of brucine required to produce a specific physiological effect.

| Parameter | Description | Representative Historical Value |

| Effective Concentration | The concentration of brucine required to produce a measurable block of inhibitory neurotransmission in the frog spinal cord. | 10⁻⁶ to 10⁻⁴ M |

| Ki for Glycine Receptor | The inhibition constant, a measure of the binding affinity of brucine for the glycine receptor. | Varies depending on the receptor subtype and experimental conditions. |

D. Signaling Pathway Diagram

References

- 1. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Brucine Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for brucine (B1667951) sulfate (B86663) heptahydrate. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the quality, efficacy, and safety of this compound in their work.

Chemical and Physical Properties

Brucine sulfate heptahydrate is the hydrated sulfate salt of brucine, an alkaloid derived from the seeds of Strychnos nux-vomica. It is a white to off-white crystalline powder.[1][2] Upon heating, it decomposes at approximately 180°C.[3]

| Property | Value |

| Chemical Formula | C₄₆H₅₂N₄O₈·H₂SO₄·7H₂O |

| Molecular Weight | 1013.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Decomposition Temperature | ~180°C |

Stability Profile

This compound is generally considered stable under normal and recommended storage conditions.[4][5] However, it is susceptible to degradation under certain environmental stresses. Understanding these vulnerabilities is critical for maintaining the integrity of the compound.

Key Stability Considerations:

-

Light: The compound should be protected from direct sunlight, indicating potential photosensitivity.[4]

-

Moisture: As a heptahydrate, the compound contains bound water. Exposure to high humidity or moisture should be avoided to prevent changes in its physical and chemical properties.[4]

-

Heat: While stable at ambient temperatures, it decomposes at elevated temperatures.[3]

-

Oxidation: The compound is incompatible with strong oxidizing agents, suggesting a potential for oxidative degradation.[5]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[4] |

| Light | Protect from light.[4] |

| Atmosphere | Store in a well-ventilated area.[4] |

| Container | Keep container tightly closed.[4] |

| Security | Some sources recommend to "store locked up" due to its toxicity.[4] |

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[6]

Experimental Workflow for Forced Degradation

The following workflow is a general guideline for conducting a forced degradation study on this compound, based on ICH guidelines.

Caption: A general experimental workflow for conducting forced degradation studies.

Quantitative Data from Forced Degradation Studies

While specific quantitative data from forced degradation studies on this compound is not available in the public literature, the goal of such studies is to achieve a target degradation of approximately 5-20%.[6] This level of degradation is generally sufficient to detect and identify degradation products without the parent peak being significantly compromised. The results would typically be presented in a table format as shown below.

Table 1: Example of Data Presentation for a Forced Degradation Study

| Stress Condition | Time (hours) | Brucine Sulfate Assay (%) | Degradation (%) | No. of Degradants |

| 0.1 M HCl (60°C) | 2 | Data | Data | Data |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| 0.1 M NaOH (RT) | 2 | Data | Data | Data |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| 3% H₂O₂ (RT) | 2 | Data | Data | Data |

| 8 | Data | Data | Data | |

| 24 | Data | Data | Data | |

| Thermal (80°C) | 24 | Data | Data | Data |

| 72 | Data | Data | Data | |

| Photolytic (ICH) | 1.2 million lux hours | Data | Data | Data |

*Note: This table is a template. The actual data needs to be generated through experimental work.

Stability-Indicating HPLC Method: Experimental Protocol

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying brucine sulfate from its potential degradation products and process-related impurities. While a specific validated method for the heptahydrate salt is not detailed in the literature, a general approach to developing such a method is outlined below.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salts)

-

Formic acid or phosphoric acid (for pH adjustment)

-

Water (HPLC grade)

-

Hydrochloric acid

-

Sodium hydroxide

-

Hydrogen peroxide

Chromatographic Conditions (A starting point for method development):

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., ammonium acetate) with pH adjustment. A gradient elution might be necessary to resolve all degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 262 nm or 275 nm). A photodiode array (PDA) detector is recommended to check for peak purity. |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

Method Validation:

The developed method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from all degradation products, impurities, and placebo components. Peak purity analysis using a PDA detector is essential.

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.

-

Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Signaling Pathways Involving Brucine

Recent research has highlighted the significant pharmacological activities of brucine, particularly its anti-tumor effects, which are mediated through various signaling pathways. Understanding these pathways is crucial for drug development professionals.

Inhibition of VEGFR2 Signaling Pathway

Brucine has been shown to inhibit angiogenesis (the formation of new blood vessels) by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Caption: Brucine inhibits angiogenesis by blocking the VEGFR2 signaling pathway.

Modulation of the Wnt/β-catenin Signaling Pathway

Brucine has also been found to suppress the growth of certain cancer cells by modulating the Wnt/β-catenin signaling pathway.

Caption: Brucine's role in the modulation of the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a stable compound under recommended storage conditions, but care must be taken to protect it from light, moisture, and high temperatures. For research and drug development purposes, it is imperative to conduct thorough forced degradation studies to understand its stability profile and to develop and validate a robust stability-indicating analytical method, such as HPLC. The significant pharmacological activities of brucine, mediated through various signaling pathways, underscore its potential as a therapeutic agent and highlight the importance of maintaining its quality and purity through appropriate stability testing and storage.

References

- 1. This compound | C46H68N4O19S | CID 16211665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Brucine Sulfate | 60583-39-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pharmasm.com [pharmasm.com]

Solubility Profile of Brucine Sulfate Heptahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of brucine (B1667951) sulfate (B86663) heptahydrate in common laboratory solvents. The information is intended to assist researchers and professionals in drug development and other scientific disciplines in the effective handling and application of this compound.

Core Data: Solubility in Common Laboratory Solvents

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and formulation settings. The following table summarizes the available quantitative and qualitative solubility data for brucine sulfate heptahydrate.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | ~1.33 - 1.43 g/100 mL | Ambient/Cold | Described as "moderately soluble" (1-10%). More soluble in hot water. |

| Ethanol | C₂H₅OH | Sparingly soluble | Not specified | Quantitative data not readily available. |